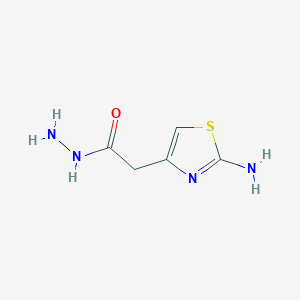

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Overview

Description

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a bi-heterocyclic compound featuring a thiazole ring and a hydrazide moiety. It serves as a versatile intermediate in medicinal chemistry for synthesizing bioactive hybrids. The compound is synthesized via refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol, yielding a white crystalline solid with a molecular formula of C₅H₈N₄OS and a melting point of 170–171°C . Its structure enables further functionalization, such as condensation with electrophiles (e.g., isothiocyanates) or cyclization with carbon disulfide, to generate triazole, oxadiazole, or benzamide derivatives with diverse biological activities .

Preparation Methods

Hydrazinolysis of Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate

The most widely documented method involves hydrazinolysis of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1 ), a derivative synthesized from thiourea and 4-chloroacetoacetyl chloride . In this reaction, 1 is refluxed with excess hydrazine hydrate in ethanol or methanol, yielding 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (2 ) via nucleophilic acyl substitution .

Reaction Conditions and Mechanistic Insights

-

Molar Ratios : A 1:3 molar ratio of 1 to hydrazine hydrate ensures complete conversion, as excess hydrazine drives the reaction forward .

-

Solvent Systems : Absolute ethanol or methanol is preferred due to their polarity and compatibility with hydrazine .

-

Temperature and Time : Reflux at 78–80°C for 24 hours achieves optimal yields (~75–85%) . Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:2) .

Crystallization and Purification

Crude 2 is purified by recrystallization from ethanol/ethyl acetate (1:1), yielding brown blocks suitable for X-ray diffraction . The crystal structure (space group P2₁/c) reveals an L-shaped conformation with a dihedral angle of 80.96° between the thiazole and acetohydrazide moieties . Hydrogen bonding (N–H⋯O/N) stabilizes the (010) sheets .

Alternative Synthetic Pathways

From 4-Chloroacetoacetyl Chloride and Thiourea

A patent (US4391979A) describes synthesizing 2 via 4-chloroacetoacetyl chloride and thiourea in methylene chloride/water . Thiourea is suspended in water, followed by dropwise addition of 4-chloroacetoacetyl chloride in methylene chloride at 5–10°C. After stirring, the hydrochloride salt of 2 precipitates .

Key Advantages:

-

Scalability : Suitable for industrial production with yields >80% .

-

Stability : The hydrochloride salt resists decarboxylation, enabling long-term storage .

Limitations:

Optimization of Reaction Conditions

Solvent and Base Variations

-

DMF with LiH : In multi-step syntheses, 2 is alkylated using DMF and lithium hydride (LiH) to form S-substituted derivatives . LiH enhances nucleophilicity, enabling reactions with electrophiles like 3-bromopropanoyl chloride .

-

Aqueous-Alcoholic Mixtures : Combining water with ethanol reduces side products, improving purity .

Structural and Spectroscopic Characterization

Crystallographic Data

X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms the monoclinic crystal system of 2 with parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.7239(3) |

| b (Å) | 22.1734(8) |

| c (Å) | 9.2363(3) |

| β (°) | 100.687(2) |

| Volume (ų) | 1552.01(9) |

| Z | 4 |

| Density (g/cm³) | 1.560 |

Spectroscopic Profiles

Industrial and Laboratory-Scale Purification

Recrystallization Techniques

-

Solvent Pairing : Ethanol/ethyl acetate (1:1) yields high-purity crystals .

-

Cold Washing : Crude 2 is washed with cold methanol to remove hydrazine impurities .

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) isolates 2 with >95% purity for pharmaceutical applications .

Chemical Reactions Analysis

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with electrophiles due to the presence of nucleophilic sites on the thiazole ring and the hydrazide moiety.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and various electrophiles. Major products formed from these reactions often include more complex thiazole derivatives and other heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit substantial antibacterial and antifungal activities. For instance, research has highlighted the effectiveness of thiazole derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Case Study: Antibacterial Testing

In vitro testing of various derivatives containing the thiazole moiety revealed minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL against S. aureus, which indicates strong antibacterial potential when compared to standard antibiotics .

Anticancer Properties

The compound also shows promise in cancer research. The thiazole ring has been identified as a crucial scaffold for developing anticancer agents. For example, derivatives of this compound have been studied for their cytostatic effects against different cancer cell lines.

Case Study: Cytostatic Effects

Research published in peer-reviewed journals indicates that certain thiazole derivatives demonstrate significant cytostatic activity against cancer cells, leading to the exploration of these compounds as potential therapeutic agents .

Carbonic Anhydrase Inhibition

Another application is in the inhibition of carbonic anhydrase, an enzyme that plays a vital role in various physiological processes. Compounds similar to this compound have been reported to act as effective inhibitors of this enzyme, which could be beneficial in treating conditions like glaucoma and edema .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. For example, it has been utilized in synthesizing Mirabegron, a medication used for treating overactive bladder . The synthesis process involves multiple steps where this compound acts as a key building block.

Synthesis Process Overview

The synthesis typically involves:

- Reacting this compound with various organic solvents and reactants under controlled conditions.

- Employing techniques such as chiral HPLC for purification to achieve high yields and purity levels necessary for pharmaceutical applications .

Structure–Activity Relationship Studies

The exploration of structure–activity relationships (SAR) involving this compound has provided insights into how modifications to the thiazole ring can enhance biological activity. These studies are critical for designing new compounds with improved efficacy and reduced toxicity.

Data Table: SAR Findings

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity and leading to cell death . The compound may also interact with other biochemical pathways, depending on its specific structural modifications.

Comparison with Similar Compounds

Triazole Derivatives

- Anti-Proliferative Activity: Compound 5 (triazole-thiol) demonstrated dose-dependent inhibition of B16F10 melanoma cell proliferation. At 44 μM, cell viability dropped to ~40% (MTT assay) .

Oxadiazole Derivatives

- Urease Inhibition : Compound 3 showed potent urease inhibition (IC₅₀ = 18.2 μM), comparable to standard thiourea (IC₅₀ = 21.3 μM). Cytotoxicity was low (% hemolysis = 2.1–8.4%) .

Benzamide-Triazole Hybrids

- Tyrosinase Inhibition : Derivatives like 9c (IC₅₀ = 0.12 μM) outperformed kojic acid (IC₅₀ = 16.8 μM), attributed to hydrophobic aryl substitutions enhancing enzyme active-site interactions .

Parent Compound

- Primarily an intermediate, but its safety profile (low cytotoxicity) validates its use as a precursor .

Structure-Activity Relationships (SAR)

- Thiol/Thioamide Groups : Critical for metal-binding in enzyme inhibition (e.g., urease, tyrosinase) .

- Aryl Substitutions : Electron-withdrawing groups (e.g., -Cl) on benzamide derivatives enhance tyrosinase inhibition by improving hydrophobic interactions .

- Heterocycle Choice : Triazoles favor anti-cancer activity, while oxadiazoles optimize enzyme inhibition .

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (commonly referred to as ATAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antitubercular, and anticancer activities, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula of ATAH is CHNOS, featuring a thiazole ring and an acetohydrazide moiety. The structural characteristics contribute to its biological activities, as the thiazole ring is known for its pharmacological potential.

Antibacterial Activity

Studies have demonstrated that ATAH exhibits promising antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antibacterial Activity of ATAH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Research indicates that ATAH's efficacy can be enhanced through structural modifications, which may improve its interaction with bacterial targets .

Antifungal Activity

In addition to antibacterial properties, ATAH has shown antifungal activity. Studies suggest that it inhibits fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Table 2: Antifungal Activity of ATAH

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound's effectiveness against these strains highlights its potential as a therapeutic agent in treating fungal infections .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Preliminary studies indicate that ATAH exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 3: Antitubercular Activity of ATAH

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 8 µg/mL |

This activity is particularly significant given the global burden of tuberculosis and the need for new therapeutic options .

Anticancer Activity

Recent research has focused on the anticancer potential of ATAH. Various studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation.

ATAH's anticancer activity may involve multiple mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Enhances caspase-3 activity leading to programmed cell death.

- Inhibition of Tumor Growth : Demonstrated in various cancer cell lines including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Table 4: Cytotoxicity of ATAH on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 7.06 |

| MDA-MB-231 | 10.25 |

These findings suggest that ATAH could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via hydrazinolysis of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Key parameters include:

- Solvent : Methanol is preferred due to its polarity and compatibility with hydrazine hydrate .

- Reaction Time : Reflux for 2 hours ensures complete conversion, monitored by TLC (n-hexane/ethyl acetate, 40:60) .

- Purification : Cooling the reaction mixture yields white precipitates, washed with methanol to remove unreacted starting materials .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3346 cm⁻¹, C=O stretch at 1679 cm⁻¹) .

- NMR : 1H-NMR confirms proton environments (e.g., thiazole protons at δ 6.8–7.2 ppm), while 13C-NMR verifies carbonyl (C=O) and thiazole carbons .

- Elemental Analysis (CHN) : Validates molecular formula (e.g., C₅H₈N₄OS) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/N interactions forming (010) sheets) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- Melting Point Analysis : Pure samples exhibit sharp melting points (e.g., 110–111°C for derivative 9c in related syntheses) .

- HPLC or LC-MS : Detects impurities using reverse-phase columns and UV/Vis detection (λ = 254 nm for thiazole absorption) .

- TLC Consistency : Rf values should match standards under identical solvent systems .

Advanced Research Questions

Q. What computational tools are suitable for modeling the molecular interactions of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., tyrosinase or urease active sites) .

- Dynamic Simulations : MD simulations (GROMACS/NAMD) assess stability of ligand-protein complexes over time .

- Electrostatic Potential Mapping : UCSF Chimera visualizes charge distribution to rationalize hydrogen-bonding interactions .

Q. How can structural modifications of this compound enhance its biological activity, and what synthetic strategies support this?

- Methodological Answer :

- Derivatization via Electrophilic Coupling : React the hydrazide with substituted benzoyl chlorides (e.g., 4-chloromethyl-N-(aryl)benzamides) to introduce bioisosteric groups .

- Cyclization Reactions : Form triazole or thiadiazole rings to improve metabolic stability (e.g., using LiH in DMF for mercapto activation) .

- SAR Studies : Test derivatives against enzyme targets (e.g., tyrosinase IC₅₀ values) to correlate substituent effects (e.g., electron-withdrawing groups enhance inhibition) .

Q. What crystallographic software is recommended for resolving the crystal structure of this compound derivatives?

- Methodological Answer :

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXD solves phases via dual-space methods .

- WinGX/ORTEP-3 : Graphical interfaces for visualizing thermal ellipsoids and hydrogen-bonding networks .

- CIF Validation : Check for ADDSYM alerts in PLATON to ensure space group correctness .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays in triplicate across multiple cell lines (e.g., cancer vs. healthy cells) to confirm selectivity .

- Interference Checks : Use UV-Vis spectroscopy to rule out compound aggregation or solvent artifacts .

- Enzyme Kinetics : Compare IC₅₀ values under standardized conditions (pH, temperature) to isolate variables .

Q. What are the mechanistic implications of this compound in inhibiting metalloenzymes like urease or tyrosinase?

- Methodological Answer :

- Metal Chelation : The thiazole NH₂ and hydrazide groups may coordinate to active-site metals (e.g., Ni²⁺ in urease), disrupting catalysis .

- Transition-State Mimicry : Structural analogs (e.g., triazole-thiazole hybrids) mimic substrate conformations, as shown in docking studies .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQONJVBBCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360891 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-65-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.